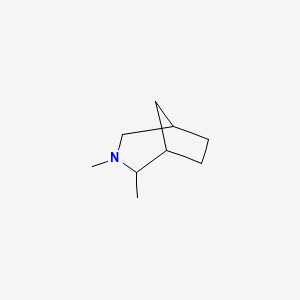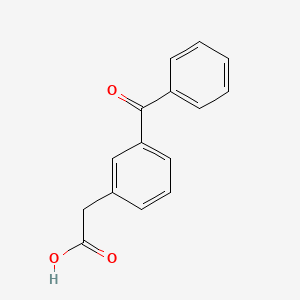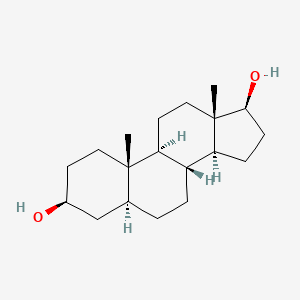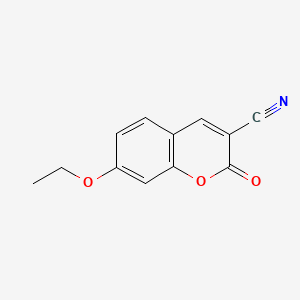
6-溴-L-色氨酸
描述
6-Bromo-L-tryptophan is a brominated derivative of the amino acid L-tryptophan.
科学研究应用
6-Bromo-L-tryptophan has a wide range of scientific research applications:
作用机制
Target of Action
6-Bromo-L-tryptophan is a derivative of the essential amino acid tryptophan . It belongs to the class of organic compounds known as indolyl carboxylic acids and derivatives . The presence of brominated tryptophan analogs possibly makes these peptides ideally fit to target cell membranes .
Mode of Action
It is known that brominated tryptophan analogs are part of peptides that show antimicrobial activities and may be developed as antibiotics . These peptides can bind to nervous system receptors and exhibit various activities, including excitatory, antimicrobial, insecticidal, hemolytic, and cytotoxic .
Biochemical Pathways
6-Bromo-L-tryptophan is produced from L-tryptophan by the tryptophan-6-halogenase from Streptomyces toxytricini, fused with the flavin reductase Fre from E. coli . This is part of the broader tryptophan metabolic pathway, which also produces other bioactive compounds .
Pharmacokinetics
It is known that l-tryptophan, the parent compound, is metabolized via three pathways: the indole pathway in bacteria and the kynurenine and serotonin pathways in mammalian cells . Disruptions in L-tryptophan metabolism are reported in several diseases, making L-tryptophan metabolism a promising therapeutic target .
Result of Action
Peptides containing brominated tryptophan analogs show important biological activities that the animals can use for chemical defenses . Some peptides cause excitatory activities while others bind to nervous system receptors .
生化分析
Biochemical Properties
6-Bromo-L-tryptophan is involved in complex biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme tryptophan hydroxylase, which is involved in the synthesis of serotonin . The nature of these interactions is complex and may involve binding interactions, enzyme inhibition or activation, and changes in gene expression .
Cellular Effects
The effects of 6-Bromo-L-tryptophan on various types of cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to be involved in the production of halogenated tryptophan derivatives in Escherichia coli from glucose .
Molecular Mechanism
The molecular mechanism of action of 6-Bromo-L-tryptophan involves its interactions at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been found to interact with the enzyme indoleamine 2,3-dioxygenase (IDO) in the kynurenine pathway .
Temporal Effects in Laboratory Settings
The effects of 6-Bromo-L-tryptophan change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of 6-Bromo-L-tryptophan vary with different dosages in animal models. While specific studies on 6-Bromo-L-tryptophan are limited, studies on L-tryptophan have shown that it has a therapeutic effect on behavioral responses associated with anxiety and stress-related disorders in dogs and cats . Occasional side effects at higher doses have been reported in humans .
Metabolic Pathways
6-Bromo-L-tryptophan is involved in the kynurenine and serotonin metabolic pathways . It interacts with enzymes such as indoleamine 2,3-dioxygenase (IDO) and tryptophan hydroxylase .
准备方法
The synthesis of 6-Bromo-L-tryptophan can be achieved through several methods. One common approach involves the use of tryptophan-6-halogenase fused with flavin reductase to convert L-tryptophan to 6-bromo-L-tryptophan . This biocatalytic method is advantageous due to its specificity and environmentally friendly nature. Additionally, industrial production methods often employ fermentation processes using genetically engineered strains of Escherichia coli or Corynebacterium glutamicum, which express the necessary halogenase and reductase enzymes .
化学反应分析
6-Bromo-L-tryptophan undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include mild acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted indole derivatives .
相似化合物的比较
6-Bromo-L-tryptophan can be compared to other halogenated tryptophan derivatives, such as 6-chloro-L-tryptophan and 7-bromo-L-tryptophan . While these compounds share similar structural features, their chemical properties and biological activities can differ significantly. For example, 6-chloro-L-tryptophan may exhibit different reactivity and binding affinities compared to 6-Bromo-L-tryptophan, highlighting the importance of the specific halogen atom in determining the compound’s behavior .
Similar Compounds
- 6-Chloro-L-tryptophan
- 7-Bromo-L-tryptophan
- 5-Bromo-L-tryptophan
属性
IUPAC Name |
(2S)-2-amino-3-(6-bromo-1H-indol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-7-1-2-8-6(3-9(13)11(15)16)5-14-10(8)4-7/h1-2,4-5,9,14H,3,13H2,(H,15,16)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAORYCZPERQARS-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC=C2CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1Br)NC=C2C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431894 | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52448-17-6 | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52448-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Bromo-L-tryptophan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



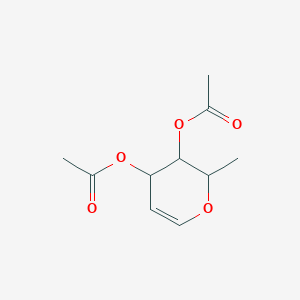
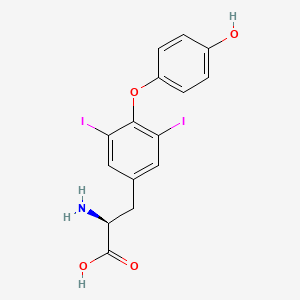

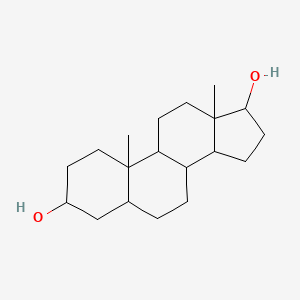
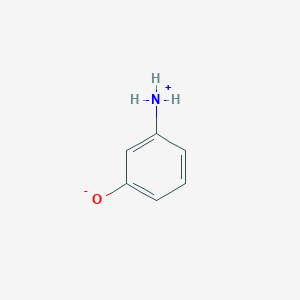
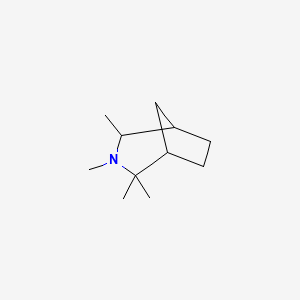

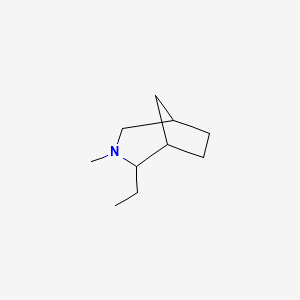
![2,3,4-Trimethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1664117.png)
